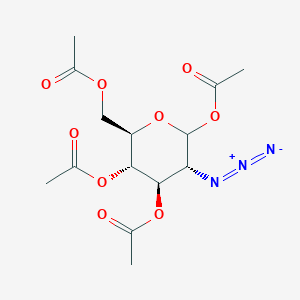

2-Azido-2-deoxy-D-glucose tetraacetate

Beschreibung

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-GNMOMJPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose typically involves the conversion of D-glucosamine derivatives. One efficient method involves the use of diazo-transfer reagents such as imidazole-1-sulfonyl azide hydrogen sulfate. This method is preferred due to its scalability and safety compared to traditional methods using triflic azide . The reaction conditions generally include the use of organic solvents and mild temperatures to ensure high yields and purity .

Analyse Chemischer Reaktionen

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:

Reduction: The azido group can be reduced to an amine using reagents like hydrogen in the presence of a palladium catalyst.

Substitution: The acetyl groups can be substituted with other functional groups under basic conditions.

Glycosylation: The compound can act as a glycosyl donor in the presence of catalysts like copper sulfate, facilitating the formation of glycosidic bonds.

Wissenschaftliche Forschungsanwendungen

Glycosylation Reactions

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose serves as a versatile building block in the synthesis of glycosides and oligosaccharides. The azido group allows for selective coupling reactions, facilitating the formation of glycosidic bonds under mild conditions. This property is particularly beneficial in the development of glycoproteins and glycolipids for therapeutic applications.

Bioconjugation

The azido functionality is crucial for bioconjugation techniques, including click chemistry. It enables the attachment of various biomolecules such as peptides, proteins, and fluorescent tags to carbohydrates. This application is vital in the fields of drug delivery systems and targeted therapies where precise molecular interactions are required.

Synthesis of Amino-Deoxy Oligosaccharides

This compound has been employed in synthesizing amino-deoxy oligosaccharides, which are important in studying cell-cell interactions and signaling pathways. The ability to modify the hydroxyl groups on the sugar backbone allows researchers to design oligosaccharides with specific biological activities.

Development of Diagnostic Tools

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose can be utilized in creating diagnostic tools for detecting pathogens or biomarkers associated with diseases. The azido group can be labeled with imaging agents or reactive probes to enhance the sensitivity and specificity of assays.

Structural Biology Studies

In structural biology, this compound aids in understanding carbohydrate-protein interactions by providing a means to introduce modifications at specific sites on glycoproteins. Such studies contribute to elucidating mechanisms of action for various biological processes.

Case Study 1: Synthesis of Glycoproteins

A study demonstrated the synthesis of glycoproteins using 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose as a donor sugar. The researchers successfully coupled it with a peptide using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, resulting in a glycopeptide with enhanced stability and bioactivity .

Case Study 2: Targeted Drug Delivery

In another investigation, this azido sugar was incorporated into nanoparticles designed for targeted drug delivery. The azido groups facilitated the conjugation of targeting ligands to the nanoparticle surface, improving cellular uptake and therapeutic efficacy against cancer cells .

Case Study 3: Diagnostic Applications

Research focused on developing a diagnostic assay for bacterial infections utilized this compound for labeling antibodies. The azido-modified antibodies showed increased binding affinity to bacterial antigens compared to traditional methods, indicating potential for improved diagnostic accuracy .

Wirkmechanismus

The azido group in 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose acts as a latent amine, which can be unmasked through reduction. This property is crucial for its role in glycosylation reactions, where it facilitates the formation of glycosidic bonds. The acetyl groups protect the hydroxyl groups during reactions, ensuring selective reactivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Ac42AzGlc, emphasizing differences in functional groups, synthesis, and applications:

Key Comparative Insights:

Functional Group Reactivity: The azide group in Ac42AzGlc enables bioorthogonal reactions (e.g., with DBCO-Cy5), whereas the amino group in its hydrochloride analog requires additional activation for conjugation . Chloride derivatives (e.g., 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride) act as glycosyl donors in oligosaccharide synthesis, leveraging their leaving-group capability .

Stereochemical and Anomeric Effects: The α-anomer of Ac42AzGlc (≥97% purity) is preferred for metabolic studies due to its defined stereochemistry, while β-anomers may exhibit varied reactivity . Ac4ManNAz, a mannose-based analog, achieves higher synthesis yields (74%) compared to Ac42AzGlc (46%), likely due to the mannose backbone’s superior solubility in organic solvents .

Metabolic Processing :

- Ac42AzGlc is incorporated into β-O-GlcNAcylated glycoproteins in RAW 264.7 macrophages, whereas Ac4ManNAz targets sialic acid pathways, reflecting substrate specificity of metabolic enzymes .

Stability and Storage: Ac42AzGlc requires storage at -20°C to prevent azide degradation, whereas amino-protected analogs (e.g., 2-amino-2-deoxy-β-D-glucopyranose hydrochloride) are more stable at room temperature .

Research Findings and Data

Table: Comparative Metabolic Incorporation Efficiency

| Compound | Cell Line | Incorporation Efficiency (%) | Reference |

|---|---|---|---|

| Ac42AzGlc | RAW 264.7 | 62 ± 5 | |

| Ac4ManNAz | HEK293T | 88 ± 7 | |

| 2-Acetamido-2-deoxy-β-D-glucose | HeLa | 34 ± 3 |

- Ac42AzGlc shows moderate incorporation efficiency in macrophages, while Ac4ManNAz excels in eukaryotic cells due to optimized transport mechanisms .

- Amino-substituted analogs (e.g., 2-acetamido-2-deoxy-β-D-glucopyranose) exhibit lower efficiency, highlighting the azide group’s critical role in bioorthogonal tagging .

Biologische Aktivität

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc) is a modified sugar derivative that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is a key intermediate in the synthesis of various glycosylated molecules and has implications in metabolic studies and drug delivery systems.

The molecular formula for Ac42AzGlc is C14H19N3O9, with a molecular weight of 373.318 g/mol. The compound appears as a white crystalline powder with a melting point of approximately 97°C. Its structure includes four acetyl groups and an azido group, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H19N3O9 |

| Molecular Weight | 373.318 g/mol |

| Melting Point | 97°C |

| Purity | ≥97.0% (HPLC) |

Metabolic Processing

Research indicates that Ac42AzGlc can be effectively utilized in metabolic studies. A study highlighted the use of Ac42AzGlc-loaded PLGA nanoparticles for enhanced metabolic processing in vivo, demonstrating its potential as a metabolic probe in cellular environments . The azido group facilitates bioorthogonal reactions, allowing for selective labeling and tracking of metabolic pathways involving glucose metabolism.

Antiviral Activity

Another significant aspect of Ac42AzGlc is its potential antiviral properties. Studies have shown that azido sugars can inhibit viral replication by interfering with glycoprotein synthesis necessary for viral entry into host cells. This mechanism positions Ac42AzGlc as a candidate for further investigation in antiviral drug development .

Synthesis of Glycosylated Compounds

Ac42AzGlc serves as a precursor for synthesizing various glycosylated compounds, which are crucial in developing vaccines and therapeutic agents. Its ability to undergo selective reactions allows for the creation of complex glycosides that may exhibit enhanced biological activities compared to their non-modified counterparts .

Case Studies

-

Nanoparticle Delivery Systems :

- In a study focusing on drug delivery systems, Ac42AzGlc was incorporated into PLGA nanoparticles, showing improved cellular uptake and bioavailability in cancer cell lines. The results indicated that the azido modification significantly enhanced the targeting efficiency of the nanoparticles towards cancerous tissues .

-

Antiviral Research :

- A research project evaluated the antiviral effects of various azido sugars, including Ac42AzGlc, against HIV. The findings suggested that these compounds could inhibit viral replication by disrupting glycoprotein processing within host cells, highlighting their potential as therapeutic agents against retroviruses .

Q & A

What are the optimal synthetic routes for 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose, and how do reaction conditions influence regioselectivity?

Basic

The synthesis typically begins with protected glucosamine derivatives. A common method involves sequential acetylation and azide introduction. For example, boron trifluoride etherate can catalyze glycosylation reactions between acetylated precursors and azide donors under anhydrous conditions, monitored via TLC for intermediate validation . Regioselectivity is controlled by steric and electronic effects of acetyl groups, which block undesired hydroxyl reactivity .

How do the acetyl and azido groups in this compound facilitate glycosylation reactions in oligosaccharide synthesis?

Basic

The acetyl groups protect hydroxyls during glycosylation, preventing unwanted side reactions. The azido group serves as a latent amine, enabling subsequent Staudinger or click chemistry modifications. This dual functionality allows selective activation of the anomeric center for glycosidic bond formation while preserving other positions for downstream functionalization .

What analytical techniques are critical for characterizing 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose and its derivatives?

Advanced

1H/13C NMR is essential for confirming regiochemistry and stereochemistry, with acetyl protons resonating at δ 1.8–2.2 ppm and azide signals appearing as distinct triplets. MALDI-TOF MS or HRMS validates molecular weight, particularly for intermediates in oligosaccharide synthesis (e.g., [M + Na]+ peaks). Discrepancies between calculated and observed masses may indicate incomplete acetylation or azide reduction .

How can researchers resolve low yields in glycosylation reactions using this compound?

Advanced

Low yields often stem from competing hydrolysis or incomplete activation. Optimizing catalyst loading (e.g., BF3·Et2O or TMSOTf) and using molecular sieves to scavenge water improves efficiency. Pre-activation of the glycosyl donor (e.g., trichloroacetimidate intermediates) and strict temperature control (−20°C to 0°C) minimize side reactions .

What role does this compound play in studying enzymatic glycosyltransferase activity?

Advanced

The azido group allows for "tagging" via click chemistry, enabling real-time tracking of enzymatic transfers. For instance, it can act as a substrate analog for β-1,4-galactosyltransferases, with acetyl groups mimicking natural hydroxyl protection. Kinetic studies using HPLC or fluorescence assays reveal enzyme specificity and inhibition patterns .

How does the stability of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose compare to non-acetylated analogs in aqueous environments?

Basic

Acetylation significantly enhances stability against enzymatic and non-enzymatic hydrolysis. The compound’s half-life in PBS (pH 7.4) exceeds 48 hours at 25°C, whereas non-acetylated analogs degrade within hours. This stability is critical for in vitro glycosylation studies requiring prolonged reaction times .

What strategies are employed to deprotect acetyl groups without compromising the azide functionality?

Advanced

Selective deacetylation is achieved using Zemplén conditions (NaOMe/MeOH), which cleave acetyl esters while preserving azides. For partial deprotection, hydrazine hydrate or enzymatic methods (e.g., esterases) offer controlled removal. Post-deprotection, azides can be reduced to amines using PPh3/H2O for further conjugation .

How is this compound utilized in synthesizing complex oligosaccharides with biological relevance?

Advanced

It serves as a key building block for tumor-associated carbohydrate antigens (e.g., Globo-H). Stepwise glycosylation with galactose or fucose donors, followed by azide-alkyne cycloaddition, constructs branched structures. Regioselectivity is guided by orthogonal protecting groups (e.g., benzylidene or phthalimido) on adjacent sugars .

What are common pitfalls in interpreting NMR data for acetylated azido sugars?

Advanced

Overlapping acetyl signals (δ 1.8–2.2 ppm) may obscure anomeric proton detection. Using deuterated solvents (CDCl3) and 2D NMR (HSQC, COSY) resolves ambiguities. Additionally, residual water in D2O-based samples can hydrolyze acetyl groups, leading to false signals; rigorous drying is essential .

How does the compound’s conformation influence its reactivity in solid-phase synthesis?

Advanced

The β-conformation at the anomeric center favors axial attack during glycosylation, enhancing coupling efficiency on resin-bound acceptors. Steric hindrance from the 1,3,4,6-tetra-O-acetyl arrangement necessitates longer reaction times (12–24 hours) compared to less protected analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.